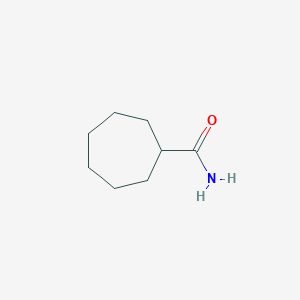

Cycloheptanecarboxamide

概要

説明

Synthesis Analysis

Cycloheptanecarboxamide derivatives, including N-(arylcarbamothioyl)-cyclohexanecarboxamide and its variations, have been synthesized and characterized through elemental analyses, IR spectroscopy, and NMR spectroscopy. These derivatives showcase a range of aryl substituents and have been further investigated through single crystal X-ray diffraction studies, indicating the importance of the synthesis process in determining the compound's structure and properties (Özer, Arslan, VanDerveer, & Külcü, 2009).

Molecular Structure Analysis

The molecular structure of cycloheptanecarboxamide derivatives has been explored through crystallography, revealing that the cyclohexane ring often adopts a chair conformation. This conformation is critical for understanding the compound's reactivity and interactions. For instance, the molecular conformation of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring (Özer et al., 2009).

Chemical Reactions and Properties

Cycloheptanecarboxamide derivatives undergo various chemical reactions, including cyclization and complexation with metals like Ni(II) and Cu(II). These reactions are pivotal for modifying the compound's chemical properties and for the synthesis of novel derivatives with potential applications in materials science and catalysis (Ozer, Arslan, VanDerveer, & Binzet, 2009).

Physical Properties Analysis

The physical properties of cycloheptanecarboxamide and its derivatives, such as solubility, melting points, and glass transition temperatures, are crucial for their application in polymer science and materials engineering. For instance, polyamides based on similar structures have shown good solubility in polar organic solvents and can form transparent, flexible, and tough films, indicating the compound's utility in high-performance materials (Yang, Hsiao, & Yang, 1999).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various chemical groups, the stability of different derivatives, and the compound's behavior in complex formation, are essential for its application across different areas of chemistry. Studies on the reactivity and complexation behavior of cycloheptanecarboxamide derivatives have led to insights into designing new compounds with tailored properties for specific applications (Ozer et al., 2009).

科学的研究の応用

-

Synthesis of Natural Products

-

Pharmaceutical Industry

-

Fragrance Industry

-

Dye Synthesis

-

Organic Chemistry Research

-

Electrosynthesis

- Amides, such as Cycloheptanecarboxamide, are extremely important given their ubiquitous presence in biological systems and the pharmaceutical industry .

- They are synthetically versatile, capable of taking part in a wide range of different transformations, especially when subjected to electrochemical conditions .

- The current resurgence of electrosynthesis has led to new and more sustainable syntheses of (and using) amides .

-

Main Group Chemistry

Safety And Hazards

Cycloheptanecarboxamide is considered low in toxicity. However, as with any chemical, precautions should be taken during handling, storage, and disposal. Always follow safety guidelines and wear appropriate protective equipment.

将来の方向性

Research on cycloheptanecarboxamide could explore its potential applications in drug development, polymer chemistry, or materials science. Investigating its biological activity, stability, and reactivity will contribute to a deeper understanding of this compound.

特性

IUPAC Name |

cycloheptanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVFPOMUIKCQED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163174 | |

| Record name | Cycloheptanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cycloheptanecarboxamide | |

CAS RN |

1459-39-8 | |

| Record name | Cycloheptanecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001459398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloheptanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azaspiro[4.5]decane-1,3-dione](/img/structure/B74575.png)